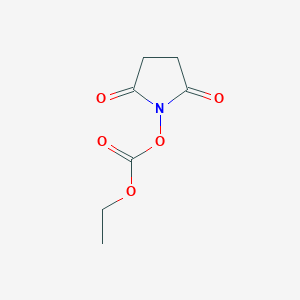

2,5-Dioxopyrrolidin-1-YL ethyl carbonate

Description

Contextualization within Activated Ester Chemistry

Activated ester chemistry is a cornerstone of organic synthesis, particularly for the formation of amide and ester bonds under mild conditions. The core principle involves converting a relatively unreactive carboxylic acid into a more reactive form, an "activated ester," which can then readily react with a nucleophile, such as an amine or alcohol. wikipedia.org This strategy circumvents the need for harsh conditions or the direct use of a carboxylic acid and an amine, which would typically form a stable salt. wikipedia.org

N-Hydroxysuccinimide (NHS) esters are among the most widely utilized classes of activated esters. amerigoscientific.com The NHS moiety is an excellent leaving group, making the carbonyl carbon of the activated acid highly susceptible to nucleophilic attack. This activation method is a frequent choice in peptide synthesis and bioconjugation due to its efficiency and the formation of stable products. amerigoscientific.comorganic-chemistry.org The synthesis of these activated esters often involves coupling a carboxylic acid with N-hydroxysuccinimide using a dehydrating agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). wikipedia.org

Significance of N-Hydroxysuccinimide Derivatives as Versatile Synthetic Reagents

N-Hydroxysuccinimide (NHS) and its derivatives are indispensable tools in synthetic organic chemistry for several reasons. NHS-activated esters are sufficiently stable to be isolated, purified, and stored, yet they exhibit high reactivity towards primary amines under mild conditions, typically in aqueous buffers at a pH of 8.3-8.5. wikipedia.org This combination of stability and reactivity is crucial for complex multi-step syntheses and for the modification of sensitive biological molecules. amerigoscientific.com

The versatility of NHS derivatives is evident in their wide range of applications:

Peptide Synthesis: NHS esters are fundamental in forming peptide bonds, offering high yields and minimizing the risk of racemization at the chiral centers of amino acids. bachem.com

Bioconjugation: They are extensively used to attach labels (like fluorescent dyes or biotin) to proteins, antibodies, and other biomolecules. wikipedia.orgamerigoscientific.com

Surface Functionalization: NHS chemistry is employed to modify surfaces for the creation of biochips and other diagnostic tools by immobilizing proteins or other biomolecules. amerigoscientific.com

Polymer Science: Monomers containing NHS-ester groups can be polymerized to create reactive polymers that allow for post-polymerization modification. amerigoscientific.com

Overview of Research Trajectories for Related Activated Carbonates

The principles of NHS activation extend beyond carboxylic acids to other functional groups, leading to the development of activated carbonates. A key reagent in this area is N,N'-Disuccinimidyl carbonate (DSC). guidechem.comchemdad.com DSC serves as a stable, solid, and safer alternative to the highly toxic gas phosgene (B1210022) for introducing carbonyl groups.

Research involving DSC and other activated carbonates has followed several key trajectories:

Synthesis of Carbamates and Ureas: DSC reacts efficiently with alcohols and amines to form N-succinimidyl carbonates and carbamates, which are themselves reactive intermediates for synthesizing more complex carbamates and ureas. chemdad.comsigmaaldrich.combiosynth.com This is particularly valuable in medicinal chemistry.

Amine Protecting Groups: N-succinimidyl carbonates are widely used to introduce protecting groups onto the amino function of amino acids during peptide synthesis. google.comgoogle.com The 9-fluorenylmethyloxycarbonyl (Fmoc) group, for instance, is often introduced using Fmoc-N-succinimidyl carbonate.

Polymer Synthesis: More recently, activated carbonates like bis(methyl salicyl) carbonate (BMSC) have been investigated for the synthesis of polycarbonates. These reagents show enhanced reactivity compared to traditional monomers, allowing for polymerization under milder conditions and with a wider range of starting materials. rsc.org

The general synthetic route to N-succinimidyl carbonates often involves the reaction of an alcohol with a phosgene equivalent to form a chloroformate, which is then reacted with N-hydroxysuccinimide. Alternatively, the reaction of an alcohol with N,N'-Disuccinimidyl carbonate provides a more convenient route.

Academic Research Scope and Current Landscape for the Compound

Direct academic research focusing exclusively on 2,5-Dioxopyrrolidin-1-YL ethyl carbonate is not extensively documented in readily accessible literature. The compound is primarily available through chemical suppliers, indicating its use as a synthetic building block rather than a subject of fundamental research itself. bldpharm.com

However, the research landscape for structurally similar compounds provides significant insight into its potential applications and areas of interest. By examining related N-succinimidyl carbonates, we can infer the synthetic utility of the ethyl carbonate derivative.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Inferred Application Area |

|---|---|---|---|---|

| This compound | 23583-01-9 | C7H9NO5 | 187.15 | Ethoxycarbonylation of amines, peptide modification |

| 2,5-Dioxopyrrolidin-1-yl (2-(trimethylsilyl)ethyl) carbonate | 78269-85-9 | C10H17NO5Si | 259.33 | Introduction of the Teoc protecting group |

| (2,5-dioxopyrrolidin-1-yl) hydrogen carbonate | 135680-78-3 | C5H5NO5 | 159.10 | General carbonate precursor |

| 2-(Methylsulfonyl)ethyl N-succinimidyl carbonate | 57903-15-8 | C8H11NO7S | 265.24 | Protein crosslinking and amine protection |

The existence of analogs like 2,5-Dioxopyrrolidin-1-yl (2-(trimethylsilyl)ethyl) carbonate (Teoc-OSu) is particularly informative. advancedbiochemicals.comnih.gov This reagent is used to introduce the 2-(trimethylsilyl)ethoxycarbonyl (Teoc) protecting group, which is valuable in peptide synthesis. This suggests that this compound would similarly function as an efficient reagent for the ethoxycarbonylation of primary and secondary amines, forming stable carbamate (B1207046) linkages. This reaction is fundamental for protecting amino groups during complex synthetic sequences.

The current academic landscape, therefore, places this compound within a family of well-established reagents for bioconjugation, peptide synthesis, and as a precursor for various carbamates. sigmaaldrich.comgoogle.com While it may not be the focus of novel research, its utility is derived from the robust and predictable chemistry of the N-succinimidyl carbonate functional group.

Structure

3D Structure

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) ethyl carbonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO5/c1-2-12-7(11)13-8-5(9)3-4-6(8)10/h2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGIDWPFJFKVALD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)ON1C(=O)CCC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 2,5 Dioxopyrrolidin 1 Yl Ethyl Carbonate

Nucleophilic Substitution Pathways

The core reactivity of 2,5-dioxopyrrolidin-1-yl ethyl carbonate involves nucleophilic substitution at the carbonyl carbon of the carbonate. The N-succinimidyl group acts as an excellent leaving group, facilitating the addition of various nucleophiles.

Amine Reactivity and Carbamate (B1207046) Formation

The reaction of this compound with primary and secondary amines is a well-established method for the formation of carbamates. This transformation proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the carbonate. This leads to the formation of a tetrahedral intermediate. Subsequently, the N-hydroxysuccinimide anion is eliminated as a leaving group, resulting in the formation of the corresponding ethyl carbamate.

The N-succinimidyl group is an effective activating group because N-hydroxysuccinimide is a relatively good leaving group, with its stability arising from the resonance delocalization of the negative charge across the two carbonyl groups of the succinimide (B58015) ring. The reaction is typically carried out under mild conditions and is a common strategy in the synthesis of more complex molecules, including in the context of bioconjugation where amine-containing proteins are linked to other molecules. The reaction of the related compound, N,N'-disuccinimidyl carbonate (DSC), with amines is a widely used method for carbamate synthesis.

Reactivity with Hydroxyl-Containing Nucleophiles

This compound also reacts with hydroxyl-containing nucleophiles, such as alcohols and phenols, although generally at a slower rate than with amines. This reaction leads to the formation of a new carbonate species through a transesterification-like process. The oxygen atom of the hydroxyl group acts as the nucleophile, attacking the carbonyl carbon of the ethyl carbonate. Similar to the reaction with amines, a tetrahedral intermediate is formed, followed by the departure of the N-hydroxysuccinimide leaving group.

This reactivity allows for the use of this compound as a precursor for the synthesis of other activated carbonates. For instance, its reaction with a specific alcohol can generate a new succinimidyl carbonate that can then be used in subsequent reactions. The reaction of N,N'-disuccinimidyl carbonate with alcohols is a known method to generate mixed active carbonates which can then be used to form carbamates.

Activation Mechanisms of Carbonate Moiety

The reactivity of the carbonate group in this compound is governed by electronic effects and the stability of the transition states involved in its reactions.

Electronic Effects Governing Electrophilicity

The electrophilicity of the carbonyl carbon in the carbonate moiety is significantly enhanced by the N-succinimidyl group. The two carbonyl groups within the succinimide ring act as strong electron-withdrawing groups. This inductive effect polarizes the N-O bond, which in turn withdraws electron density from the carbonate's carbonyl carbon, making it more susceptible to nucleophilic attack. The stability of the resulting N-hydroxysuccinimide anion, as mentioned earlier, also contributes to the thermodynamic driving force of the reaction.

Transition State Analysis in Carbonate Activation

The reaction of this compound with nucleophiles proceeds through a tetrahedral transition state. In the case of aminolysis, the amine attacks the carbonyl carbon, leading to a zwitterionic tetrahedral intermediate. The breakdown of this intermediate to form the products is often the rate-determining step. General-base catalysis, where a second molecule of the amine or a non-nucleophilic base facilitates the deprotonation of the attacking amine in the transition state, has been observed in the aminolysis of related N-hydroxysuccinimide esters. This suggests a proton transfer is involved in the rate-determining step. The structure of the transition state is thought to be crowded, and the reaction is sensitive to steric hindrance on both the nucleophile and the carbonate.

Kinetic and Thermodynamic Studies of Reaction Progress

While specific kinetic and thermodynamic data for this compound are not extensively documented, studies on analogous succinimidyl esters and carbonates provide insight into the reaction progress. The reactions are generally considered to be thermodynamically favorable due to the formation of a stable carbamate or carbonate and the release of the stable N-hydroxysuccinimide anion.

Kinetic studies on the hydrolysis and aminolysis of a surface-bound succinimidyl ester, dithiobis(succinimidyl propionate) (DSP), have provided some quantitative data. These studies highlight the competition between the desired aminolysis and the undesired hydrolysis in aqueous environments. The heterogeneous aminolysis rate constant (ka) was found to be significantly lower than the heterogeneous hydrolysis rate constant (kh), emphasizing the need for careful control of reaction conditions to favor the desired product.

Table 1: Representative Kinetic Data for Reactions of a Succinimidyl Ester Data obtained for the reaction of a dithiobis(succinimidyl propionate) (DSP)-derived adlayer on gold in 50 mM borate (B1201080) buffer (pH 8.50).

| Reaction | Nucleophile | Rate Constant | Value |

| Aminolysis | Ethylamine (500 mM) | ka | 9.4 ± 2.8 × 10-1 M-1s-1 |

| Hydrolysis | Water/Hydroxide | kh | 1.5 ± 0.1 × 103 M-1s-1 |

Source: Adapted from a study on the surface chemistry of succinimidyl esters. nih.govnih.gov

It is important to note that these are heterogeneous rate constants and may differ from those for the reaction of this compound in solution. However, they provide a valuable comparison of the relative rates of aminolysis and hydrolysis for this class of compounds.

Comparative Analysis of Reactivity with Other Activated Esters

The reactivity of this compound, a type of N-hydroxysuccinimide (NHS) activated ester, is best understood through a comparative analysis with other common activated esters used in acylation reactions, particularly in the context of aminolysis (reaction with amines) and its competing hydrolysis (reaction with water). The efficiency of an acylation reaction is often determined by the balance between these two processes.

General Reactivity of N-Hydroxysuccinimide Esters

N-hydroxysuccinimide esters are widely employed for the modification of primary amines in biochemical and organic synthesis due to their favorable reactivity profile. They are known to react efficiently with nucleophilic amines to form stable amide bonds. However, a significant competing reaction is the hydrolysis of the ester linkage, which deactivates the compound. This hydrolysis is particularly prominent in aqueous environments and its rate increases with pH. The stability of NHS esters is a key consideration in their application, and while they are relatively stable, they are sensitive to moisture and should be stored under dry conditions.

Comparative Reactivity with p-Nitrophenyl Esters

A common point of comparison for activated esters is their reactivity relative to p-nitrophenyl (pNP) esters. Kinetic studies on the aminolysis of different activated carbonates provide insight into their relative efficiencies. For instance, studies on the reactions of various carbonates with a series of amines have shown that the reactivity is influenced by the leaving group's stability and the nature of the amine.

Kinetic data from studies on similar activated carbonates, such as 4-nitrophenyl phenyl carbonate, reveal important trends in reactivity. The reaction rates are highly dependent on the basicity of the amine, with more basic amines generally reacting faster.

To illustrate the comparative reactivity, consider the second-order rate constants (kN) for the reaction of 4-nitrophenyl phenyl carbonate with various alicyclic secondary amines in an 80 mol % H₂O/20 mol % DMSO solution at 25.0 °C.

| Amine | pKa | kN (M-1s-1) |

|---|---|---|

| Piperazinium ion | 5.98 | 0.0622 |

| 1-Formylpiperazine | 7.98 | 1.68 |

| Morpholine | 8.72 | 11.3 |

| 1-(2-Hydroxyethyl)piperazine | 9.13 | 27.6 |

| Piperazine | 9.78 | 108 |

| 3-Methylpiperidine | 11.08 | 248 |

This table is interactive. Click on the headers to sort the data.

Detailed Research Findings:

Research indicates that the mechanism of aminolysis for activated esters can proceed through a stepwise pathway involving a zwitterionic tetrahedral intermediate. The rate-determining step can shift from the breakdown of this intermediate to its formation as the basicity of the amine increases.

Comparative Reactivity with Other Cyclic Carbonates

The reactivity of the carbonate moiety is also influenced by the ring structure. Studies comparing five-membered and six-membered cyclic carbonates in their reactions with amines have shown that six-membered rings can be more reactive. For example, the reaction of a six-membered cyclic carbonate with hexylamine (B90201) was found to be significantly faster than that of a five-membered cyclic carbonate. This difference in reactivity is attributed to factors such as ring strain. While this compound is not a cyclic carbonate in the same sense, the principle that small structural changes can significantly impact reactivity is a crucial takeaway.

Applications of 2,5 Dioxopyrrolidin 1 Yl Ethyl Carbonate in Advanced Organic Synthesis

Strategies for Amine Protection and Deprotection in Complex Molecule Synthesis

In the multistep synthesis of complex organic molecules, the temporary masking of reactive functional groups is a fundamental strategy. Amines, being nucleophilic and basic, often require protection to prevent unwanted side reactions. 2,5-Dioxopyrrolidin-1-yl ethyl carbonate serves as an efficient reagent for the introduction of the ethoxycarbonyl (Eoc) protecting group onto primary and secondary amines, converting them into stable ethyl carbamates.

The protection reaction is typically carried out under mild conditions, involving the treatment of the amine with the reagent in an aprotic solvent, often with a non-nucleophilic base to neutralize the N-hydroxysuccinimide byproduct. The resulting ethyl carbamate (B1207046) is stable to a variety of reaction conditions, providing robust protection during subsequent synthetic transformations.

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Solvent | Aprotic (e.g., THF, Acetonitrile (B52724), DCM) | To dissolve reactants without interfering with the reaction. |

| Temperature | Room Temperature | Allows for a controlled and efficient reaction. |

| Base (Optional) | Non-nucleophilic (e.g., Triethylamine (B128534), DIPEA) | To scavenge the N-hydroxysuccinimide leaving group. |

| Stoichiometry | Slight excess of reagent (1.1-1.5 eq.) | Ensures complete conversion of the amine. |

| Method | Reagents | Typical Conditions | Notes |

|---|---|---|---|

| Acidic Hydrolysis | Concentrated HCl | Reflux | Harsh conditions, suitable for robust molecules. |

| Basic Hydrolysis | Ba(OH)₂ or NaOH | Heat (e.g., 80°C) | Provides an alternative to acidic cleavage. |

| Nucleophilic Cleavage | 2-Mercaptoethanol, K₃PO₄ | Heat (e.g., 75°C) in DMA | Useful for substrates with acid- or base-sensitive functionalities. |

Role in Amide Bond Formation and Peptide Chemistry Research

In the field of peptide chemistry, the precise construction of amide bonds between amino acids is paramount. The role of this compound in this context is not as a direct coupling reagent for forming the amide (peptide) bond, but rather as a crucial protecting agent. It is used to mask the α-amino group of an amino acid or the ε-amino group of a lysine (B10760008) side chain. This protection prevents the amine from acting as a nucleophile and engaging in undesired reactions during the activation and coupling of the carboxylic acid moiety of another amino acid.

By converting the amine to an ethyl carbamate, its nucleophilicity is significantly diminished, allowing for the selective formation of the desired peptide bond. After the coupling step is complete, the Eoc group can be removed during the final deprotection stages of the synthesis to reveal the final peptide structure. While other carbamates like Boc and Fmoc are more common in standard solid-phase peptide synthesis due to their specific cleavage conditions, the Eoc group offers a different level of stability and can be employed in orthogonal protection strategies.

Utilization in Chemical Derivatization for Research Probes

The creation of research probes often requires the covalent attachment of a reporter molecule, a linker, or a functional tag to a target molecule, such as a protein, nucleic acid, or small-molecule ligand. The high reactivity of the succinimidyl carbonate group toward primary amines makes this compound a useful tool for such derivatization.

Molecules containing a free primary amine can be readily derivatized by reaction with this reagent to introduce an ethoxycarbonyl group. This modification can serve several purposes:

Altering Physicochemical Properties: The addition of the Eoc group can change the solubility, lipophilicity, or hydrogen-bonding capacity of a molecule, which can be useful for modulating its interaction with biological systems.

Blocking a Reactive Site: Derivatization can be used to selectively block an amine on a polyfunctional molecule to direct subsequent reactions to other sites.

Creating a Handle for Analysis: While not a reporter group itself, the modification changes the mass and chromatographic properties of the analyte, which can be useful in analytical methods like mass spectrometry.

The reaction proceeds under mild, often aqueous-compatible conditions, making it suitable for modifying sensitive biomolecules.

Application in Polymer and Material Science Research through Functionalization

In polymer and material science, surface modification is key to tailoring the properties of materials for specific applications, such as biomedical devices, sensors, or separation media. Succinimidyl carbonate chemistry provides a powerful platform for the functionalization of polymer surfaces.

Researchers have synthesized polymers and copolymers containing succinimidyl carbonate monomers. These "amine-reactive" polymer brushes or coatings can be subsequently modified by exposing them to solutions containing amine-functionalized molecules. This compound can be considered a small-molecule model for the reactive groups present in these advanced materials. Its reaction with amine-terminated polymers or surfaces introduces ethyl carbamate linkages, thereby altering surface energy, wettability, and biocompatibility. This strategy is also employed in bioconjugation, for instance, in the preparation of polyethylene (B3416737) glycol (PEG) derivatives for attachment to proteins, a process known as PEGylation. The resulting carbamate bond is stable, ensuring the permanent modification of the material.

| Field | Application | Outcome | Reference Principle |

|---|---|---|---|

| Research Probes | Tagging of amine-containing molecules | Modification of physicochemical properties; blocking reactive sites. | |

| Polymer Science | Functionalization of amine-reactive polymer brushes | Covalent attachment of ligands, proteins, or other molecules to a surface. | |

| Bioconjugation | Activation of polymers (e.g., PEG) for protein coupling | Formation of stable polymer-protein conjugates with altered properties. |

Precursor in Multistep Organic Transformations

In the context of complex, multistep syntheses, this compound functions as a valuable precursor for introducing an Eoc-protected amine. Its utility lies in its ability to deliver the ethoxycarbonyl group cleanly and efficiently in a single step. For example, a synthetic route may require the conversion of a primary amine to a less reactive carbamate early in the sequence to allow for transformations on other parts of the molecule that would be incompatible with a free amine.

The ethoxycarbonyl group itself can play a dual role. In certain synthetic contexts, such as the N-acyl-Pictet–Spengler reaction, the Eoc group can act as both a protecting group for phenolic residues and an activating group for the cyclization, streamlining the synthesis of complex alkaloids. The use of this compound as the precursor reagent provides a reliable method for installing this versatile functional group.

Analytical Characterization Techniques for 2,5 Dioxopyrrolidin 1 Yl Ethyl Carbonate in Academic Research

Spectroscopic Methods for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic compounds. It provides detailed information about the chemical environment of individual hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

For 2,5-Dioxopyrrolidin-1-yl ethyl carbonate, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the succinimide (B58015) ring and the ethyl group. The four protons of the succinimide ring are chemically equivalent and are anticipated to appear as a sharp singlet, typically in the range of 2.8-2.9 ppm. chemicalbook.comspectrabase.com The ethyl group protons would present as a characteristic pattern: a quartet for the methylene (B1212753) (-CH₂) group adjacent to the oxygen atom (around 4.4-4.5 ppm) and a triplet for the terminal methyl (-CH₃) group (around 1.4-1.5 ppm). oregonstate.edu The integration of these signals would correspond to a 4:2:3 ratio, confirming the proton count in the molecule.

The ¹³C NMR spectrum provides complementary information by detecting the carbon skeleton. The compound has seven distinct carbon environments. The carbonyl carbons of the succinimide ring are expected in the downfield region, around 170 ppm. spectrabase.com The carbonate carbonyl is also expected in a similar region, typically between 165-180 ppm. oregonstate.edu The methylene carbons of the succinimide ring would appear around 25-30 ppm. For the ethyl group, the methylene carbon attached to the oxygen is expected around 65-70 ppm, while the methyl carbon would be found further upfield, around 14-16 ppm. compoundchem.comwisc.edu

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~1.45 | Triplet | 3H | -O-CH₂-CH₃ |

| ~2.85 | Singlet | 4H | -CO-CH₂ -CH₂ -CO- |

| ~4.40 | Quartet | 2H | -O-CH₂ -CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| ~14.5 | -O-CH₂-C H₃ |

| ~25.5 | -CO-C H₂-C H₂-CO- |

| ~68.0 | -O-C H₂-CH₃ |

| ~151.0 | O-C (=O)-O |

| ~170.0 | -C O-CH₂-CH₂-C O- |

Mass Spectrometry (MS and HRMS) for Molecular Weight Verification

Mass spectrometry (MS) is a vital technique for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. For this compound (molecular formula C₇H₉NO₅), the calculated molecular weight is approximately 187.15 g/mol .

In a typical mass spectrum, a peak corresponding to the molecular ion ([M]⁺ or [M+H]⁺) would be observed at m/z 187 or 188, respectively. High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.

The fragmentation of the molecular ion provides clues to its structure. Common fragmentation pathways for this molecule are expected to involve the cleavage of the ester and carbonate bonds. chemguide.co.ukpharmacy180.comlibretexts.org Predicted fragmentation patterns include the loss of an ethoxy radical (-•OCH₂CH₃, mass 45) to yield a fragment at m/z 142, or the loss of an ethyl radical (-•CH₂CH₃, mass 29). libretexts.org Another likely fragmentation is the loss of a neutral carbon dioxide molecule (CO₂, mass 44). Cleavage can also result in the formation of an ion corresponding to N-hydroxysuccinimide (m/z 115).

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z | Assignment |

| 187 | [M]⁺ (Molecular Ion) |

| 142 | [M - OCH₂CH₃]⁺ |

| 115 | [N-hydroxysuccinimide]⁺ |

| 87 | [Ethyl Carbonate]⁺ |

| 29 | [CH₂CH₃]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is expected to be dominated by strong absorption bands from its three carbonyl groups. The succinimide moiety typically shows two distinct C=O stretching bands due to symmetric and asymmetric vibrations, often appearing around 1780 cm⁻¹ and 1710 cm⁻¹. The carbonate C=O stretch is expected to appear as a strong band in the region of 1820-1775 cm⁻¹. researchgate.netresearchgate.net Additionally, characteristic C-O stretching vibrations from the carbonate and ester linkages would be visible in the 1300-1000 cm⁻¹ region.

Table 4: Predicted IR Absorption Bands for this compound

| Frequency (cm⁻¹) | Vibration Type | Functional Group |

| ~1815 | C=O Stretch | Carbonate |

| ~1780 | C=O Stretch (Asymmetric) | Imide |

| ~1710 | C=O Stretch (Symmetric) | Imide |

| ~1220 | C-O Stretch | Carbonate/Ester |

Chromatographic Methods for Purity and Isolation

Chromatographic techniques are essential for separating the target compound from impurities, byproducts, and unreacted starting materials. They are the primary methods for determining the purity of a sample.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity analysis of non-volatile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose.

In a typical RP-HPLC setup, a C18 stationary phase is used with a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724). A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the separation of compounds with a range of polarities. Detection is commonly performed using a UV detector, as the succinimide ring provides a chromophore.

This method can effectively separate the desired product from potential impurities, most notably N-hydroxysuccinimide, which is a common starting material and a product of hydrolysis. d-nb.inforsc.org The purity of the sample is determined by integrating the area of the product peak and comparing it to the total area of all peaks in the chromatogram. sepscience.com For reactive esters, special care may be needed in sample preparation to prevent degradation before analysis. americanpharmaceuticalreview.comnih.gov

Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that utilizes columns packed with smaller particles (sub-2 µm). This technology operates at much higher pressures, resulting in significantly improved performance. creative-proteomics.com

The main advantages of UPLC over traditional HPLC are higher resolution, greater sensitivity, and much faster analysis times. waters.com For the analysis of this compound, UPLC can provide a more detailed and accurate impurity profile. The enhanced resolution allows for the separation of trace impurities that might co-elute with the main peak in an HPLC separation. The increased sensitivity is beneficial for detecting and quantifying these low-level impurities, which is critical in academic research where compound purity can directly impact experimental outcomes. The reduction in run time also allows for higher throughput in sample analysis. waters.com

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography is a rapid, inexpensive, and effective chromatographic technique used to monitor the progress of a chemical reaction. libretexts.orgkhanacademy.org It allows a chemist to qualitatively observe the consumption of starting materials and the formation of products over time. libretexts.org For the synthesis of this compound, which could be prepared from N-hydroxysuccinimide and ethyl chloroformate, TLC is the ideal tool to determine the reaction's endpoint.

The process involves spotting a small aliquot of the reaction mixture onto a TLC plate at various time intervals. libretexts.org The TLC plate, typically a sheet of glass or aluminum coated with a thin layer of silica (B1680970) gel, acts as the stationary phase. khanacademy.org A solvent system, or eluent, is selected to act as the mobile phase, which will move up the plate via capillary action. khanacademy.org The choice of eluent is critical; it must be capable of separating the starting materials from the product based on their differing polarities.

For a typical reaction producing an N-succinimidyl carbonate, a solvent system of intermediate polarity, such as a mixture of ethyl acetate (B1210297) and hexanes, is often effective. rsc.org The starting material, N-hydroxysuccinimide, is significantly more polar than the product, this compound. Consequently, the product will travel further up the TLC plate, resulting in a higher Retention Factor (Rf) value.

To monitor the reaction, three lanes are typically spotted on the TLC plate: the starting material (N-hydroxysuccinimide), the reaction mixture, and a "co-spot" containing both the starting material and the reaction mixture. rochester.edu As the reaction proceeds, the spot corresponding to the starting material in the reaction mixture lane will diminish in intensity, while a new spot, corresponding to the product, will appear and intensify. libretexts.org The reaction is considered complete when the spot for the limiting reactant is no longer visible in the reaction mixture lane. libretexts.org Visualization is commonly achieved using a UV lamp, as the succinimide ring is UV-active, or by staining with an appropriate chemical agent like potassium permanganate. rochester.edu

Illustrative Data Table for TLC Monitoring

The following table represents hypothetical data from a TLC analysis for the synthesis of this compound.

| Analyte | Retention Factor (Rf) | Observations |

| N-hydroxysuccinimide (Starting Material) | 0.25 | Spot diminishes over time. |

| This compound (Product) | 0.60 | New spot appears and intensifies. |

| Reaction Mixture (t=0h) | 0.25 | Single spot corresponding to starting material. |

| Reaction Mixture (t=1h) | 0.25, 0.60 | Faint product spot appears; strong starting material spot remains. |

| Reaction Mixture (t=3h) | 0.60 | Starting material spot is absent; only product spot is visible. |

X-ray Crystallography for Solid-State Molecular Conformation

The process requires a single, high-quality crystal of the compound. wikipedia.org This crystal is mounted and exposed to a beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, creating a unique diffraction pattern of spots. nih.gov By measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be generated. rcsb.org From this map, a model of the molecular structure is built and refined. nih.gov

A comprehensive search of crystallographic databases did not yield a solved crystal structure for this compound. However, the crystal structure of a closely related analogue, Benzyl 2,5-dioxopyrrolidin-1-yl carbonate, has been reported and provides a basis for understanding the type of data obtained from such an analysis. nih.govresearchgate.net The data from a crystallographic experiment includes the unit cell dimensions (the smallest repeating unit of the crystal lattice), the crystal system, and the space group, which describes the symmetry of the crystal. nih.gov

The resulting structural model reveals key conformational features. For instance, in N-succinimidyl carbonates, the planarity of the succinimide ring and the orientation of the carbonate group relative to the ring are of significant interest. These structural details can influence the compound's reactivity and stability.

Illustrative Data Table for X-ray Crystallography

Disclaimer: The following crystallographic data is for the analogous compound, Benzyl 2,5-dioxopyrrolidin-1-yl carbonate, and is provided for illustrative purposes only, as no published crystal structure exists for this compound. nih.gov

| Parameter | Value (for Benzyl 2,5-dioxopyrrolidin-1-yl carbonate) |

| Chemical Formula | C₁₂H₁₁NO₅ |

| Formula Weight | 249.22 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 12.9348(6) Å, b = 6.0151(3) Å, c = 16.5398(9) Å |

| α = 90°, β = 106.170(5)°, γ = 90° | |

| Volume | 1235.96(11) ų |

| Z (Molecules per unit cell) | 4 |

Theoretical and Computational Chemistry Studies of 2,5 Dioxopyrrolidin 1 Yl Ethyl Carbonate

Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical (QM) calculations are fundamental to understanding the electronic nature of a molecule. Methods like Density Functional Theory (DFT) are commonly employed to determine the electronic structure, which in turn dictates the molecule's reactivity.

For 2,5-Dioxopyrrolidin-1-YL ethyl carbonate, QM calculations can elucidate the distribution of electrons and identify regions susceptible to nucleophilic or electrophilic attack. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability.

An analysis of the molecular electrostatic potential (MEP) map would reveal the charge distribution. The electron-rich regions (negative potential), typically around the oxygen atoms of the carbonyl groups, are likely sites for electrophilic attack. Conversely, electron-deficient regions (positive potential), such as the carbonyl carbons, are predicted to be the primary sites for nucleophilic attack. This is particularly relevant for the succinimidyl group, which functions as a good leaving group in acylation reactions.

Table 1: Predicted Electronic Properties of this compound

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -7.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 6.3 eV | Relates to chemical stability and reactivity |

Note: The values in this table are illustrative examples derived from typical DFT calculations for similar organic molecules.

Modeling of Reaction Pathways and Transition States

Computational chemistry is instrumental in mapping the potential energy surface of a chemical reaction, allowing for the detailed study of reaction mechanisms. mit.edu For this compound, a key reaction is the aminolysis or hydrolysis involving nucleophilic attack at one of the carbonyl carbons.

By modeling these reaction pathways, researchers can identify the structures of transition states—the highest energy points along the reaction coordinate. The energy difference between the reactants and the transition state, known as the activation energy (Ea), determines the reaction rate. Computational models can accurately predict these barriers, providing a quantitative understanding of the reaction kinetics without the need for trial-and-error experimentation. mit.edu

For instance, the reaction with a primary amine (R-NH2) could proceed via two main pathways: attack at the carbonate carbonyl or attack at one of the succinimide (B58015) carbonyls. Theoretical calculations can determine the activation energy for each pathway, predicting which product is kinetically favored. These models can also elucidate the role of solvents or catalysts in stabilizing the transition state and accelerating the reaction.

Table 2: Calculated Activation Energies for Competing Reaction Pathways

| Reaction Pathway | Nucleophile | Attacked Carbonyl | Calculated Activation Energy (kcal/mol) |

|---|---|---|---|

| 1 | H₂O | Carbonate | 18.5 |

| 2 | CH₃NH₂ | Carbonate | 14.2 |

Note: The values presented are hypothetical and serve to illustrate how computational modeling can be used to compare the feasibility of different reaction mechanisms.

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and flexibility of a molecule are critical to its function and interactions. Conformational analysis of this compound involves identifying all possible spatial arrangements (conformers) and determining their relative energies. The ethyl carbonate side chain possesses several rotatable bonds, leading to a variety of possible shapes. nih.gov

Computational methods can systematically scan the potential energy surface by rotating these bonds to locate the most stable, low-energy conformers. The succinimide ring itself has a relatively rigid, envelope-like conformation. researchgate.net Understanding the preferred conformation is essential as it dictates how the molecule interacts with other molecules, such as substrates or solvent molecules.

Furthermore, these studies can model intermolecular interactions. In a condensed phase, molecules of this compound would interact through non-covalent forces. These can include dipole-dipole interactions, arising from the molecule's significant polarity, and weaker van der Waals forces. Computational analysis can also predict potential C-H···O hydrogen bonds and carbonyl-carbonyl interactions, which have been observed in the crystal structures of related N-hydroxysuccinimide esters. researchgate.net

Table 3: Key Dihedral Angles for a Low-Energy Conformer

| Dihedral Angle | Atoms Involved | Predicted Angle (degrees) |

|---|---|---|

| τ₁ | O=C-O-C | ~180° (trans) |

| τ₂ | C-O-C-C | ~175° (anti-periplanar) |

Note: These angles are representative examples for a stable conformation of an ethyl carbonate group attached to a succinimide ring.

Prediction of Spectroscopic Properties

Quantum chemical calculations can simulate various types of spectra, providing a powerful tool for interpreting experimental data and confirming molecular structures.

Infrared (IR) Spectroscopy: Calculations can predict the vibrational frequencies corresponding to the stretching and bending of chemical bonds. For this compound, this would allow for the assignment of characteristic peaks, such as the symmetric and asymmetric stretches of the succinimide and carbonate C=O groups, and the C-O-C stretches of the carbonate and ester linkages.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical methods can calculate the magnetic shielding of atomic nuclei, which can be converted into predicted ¹H and ¹³C NMR chemical shifts. These predictions are valuable for assigning peaks in experimental spectra and confirming the connectivity of the molecule.

Collision Cross Section (CCS): For mass spectrometry analysis, computational models can predict the collision cross section, which is a measure of the ion's shape in the gas phase. uni.lu This provides an additional parameter for compound identification.

Table 4: Predicted vs. Typical Experimental IR Frequencies

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Typical Experimental Range (cm⁻¹) |

|---|---|---|---|

| Succinimide C=O | Asymmetric Stretch | 1795 | 1780-1810 |

| Succinimide C=O | Symmetric Stretch | 1740 | 1730-1750 |

| Carbonate C=O | Stretch | 1770 | 1760-1790 |

Note: Predicted frequencies are often systematically scaled to better match experimental values.

Future Research Directions and Emerging Trends

Development of More Sustainable Synthetic Pathways

The traditional synthesis of N-succinimidyl carbonates often involves the use of hazardous reagents such as phosgene (B1210022). sigmaaldrich.com A significant future research direction is the development of more sustainable and environmentally benign synthetic pathways that avoid such toxic chemicals.

Phosgene-Free Synthesis: A major focus is the replacement of phosgene with safer alternatives. Reagents like triphosgene (B27547) (bis(trichloromethyl) carbonate) and N,N'-Disuccinimidyl carbonate (DSC) have emerged as effective substitutes for the synthesis of activated carbonates. sigmaaldrich.comtcichemicals.comnih.gov These reagents are solid, less hazardous to handle, and can be used under milder conditions. The development of catalytic, phosgene-free carbonylation reactions is another promising avenue. For instance, the oxidative carbonylation of alcohols using carbon monoxide and an oxidizing agent in the presence of a suitable catalyst could provide a direct and greener route to compounds like 2,5-Dioxopyrrolidin-1-yl ethyl carbonate.

Biocatalysis: The use of enzymes in organic synthesis is a rapidly growing field, offering high selectivity and mild reaction conditions. acs.orgalliedacademies.orgacs.org Future research will likely explore the enzymatic synthesis of this compound. Lipases, for example, have been shown to catalyze the formation of carbonate bonds. nih.gov A potential biocatalytic route could involve the lipase-mediated reaction of a suitable ethyl carbonate precursor with N-hydroxysuccinimide. Furthermore, enzymes involved in CO2 fixation, such as carbonic anhydrases, could be engineered and integrated into chemoenzymatic pathways for the sustainable production of carbonate feedstocks from carbon dioxide. nih.govmdpi.com

Electrocatalysis: Electrosynthesis, which uses electricity to drive chemical reactions, is an emerging sustainable technology. The electrochemical synthesis of organic carbonates from alcohols and carbon dioxide is a field of active research. snmjournals.org This approach offers the potential for a highly sustainable process, particularly when the electricity is derived from renewable sources. Future work could focus on developing selective and efficient electrocatalytic systems for the direct synthesis of this compound from ethanol (B145695), N-hydroxysuccinimide, and CO2.

| Synthetic Approach | Key Advantages | Representative Reagents/Catalysts |

| Phosgene-Free Synthesis | Enhanced safety, milder reaction conditions. | Triphosgene, N,N'-Disuccinimidyl carbonate (DSC), Catalytic systems for oxidative carbonylation. |

| Biocatalysis | High selectivity, mild conditions, environmentally benign. | Lipases, Engineered carbonic anhydrases. |

| Electrocatalysis | Use of renewable electricity, potential for CO2 utilization. | Transition metal-based electrocatalysts. |

Exploration of Unconventional Reactivity Modes

While the primary application of this compound is in the acylation of amines, its chemical structure holds potential for a wider range of transformations. Future research will likely delve into exploring these unconventional reactivity modes to expand its synthetic utility.

The N-O bond of the succinimidyl group is relatively weak and could be susceptible to homolytic cleavage under photochemical or radical-inducing conditions, opening up avenues for radical-based transformations. Furthermore, the electron-deficient nature of the carbonate carbonyl group, enhanced by the succinimidyl leaving group, could make it a suitable partner in various cycloaddition reactions. While not yet reported for this specific compound, the exploration of its participation in [4+2] or [3+2] cycloadditions with electron-rich dienes or 1,3-dipoles could lead to the synthesis of novel heterocyclic scaffolds.

The development of new catalytic systems could also unlock novel reactivity. For instance, transition metal catalysts might activate the molecule in ways that facilitate cross-coupling reactions or insertions into C-H bonds, significantly broadening its synthetic applications beyond traditional bioconjugation.

Integration into Flow Chemistry and Automated Synthesis Platforms

The demand for rapid and efficient synthesis of molecules for screening and optimization is driving the adoption of flow chemistry and automated synthesis platforms. sigmaaldrich.commetoree.commerckmillipore.comwikipedia.orgxtalpi.com The integration of the synthesis and application of this compound into these platforms is a key future trend.

Continuous Flow Synthesis: Performing the synthesis of this compound in a continuous flow reactor offers several advantages over traditional batch processing. These include improved safety when handling potentially hazardous intermediates, precise control over reaction parameters leading to higher reproducibility and yields, and the potential for straightforward scaling. acs.org Future research will focus on developing robust and efficient flow protocols for its synthesis, potentially telescoping multiple reaction steps into a single continuous process.

Automated Synthesis Platforms: Automated synthesizers are revolutionizing chemical research by enabling the rapid and systematic synthesis of libraries of compounds. sigmaaldrich.commetoree.commerckmillipore.comwikipedia.orgxtalpi.com this compound can be utilized as a key building block in such platforms for the automated modification of amine-containing molecules. This would allow for the high-throughput synthesis of bioconjugates, functionalized materials, or libraries of small molecules for drug discovery. The development of stable, pre-packaged reagent cartridges containing this compound would further facilitate its integration into these automated workflows.

| Platform | Key Benefits for this compound | Potential Applications |

| Flow Chemistry | Improved safety, enhanced reaction control, scalability. | On-demand synthesis, telescoped reaction sequences. |

| Automated Synthesis | High-throughput synthesis, rapid library generation. | Drug discovery, materials science, high-throughput screening. |

Computational Design of Novel Derivatives with Tailored Reactivity

Computational chemistry is becoming an increasingly powerful tool in the design of new molecules with specific properties. mit.edupatsnap.com The application of computational methods to this compound and its derivatives represents a significant area for future research.

Predicting Reactivity and Selectivity: Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to model the electronic structure of this compound and its reaction intermediates. rsc.org This can provide valuable insights into its reactivity towards different nucleophiles and help in predicting the selectivity of its reactions. Such studies can guide the design of new derivatives with enhanced reactivity or selectivity for specific applications. For example, the introduction of electron-withdrawing or -donating groups on the succinimidyl ring or the ethyl group could be computationally screened to identify substituents that fine-tune the reactivity of the carbonate.

In Silico Design of Amine-Reactive Probes: Molecular dynamics (MD) simulations can be employed to study the interactions of this compound and its derivatives with biomolecules, such as proteins. nih.gov This can aid in the in silico design of novel amine-reactive probes for bioconjugation. rsc.orgmdpi.comnih.gov By simulating the binding and reaction process, researchers can optimize the structure of the carbonate to achieve better targeting, improved reaction kinetics, and enhanced stability of the resulting conjugate. This computational approach can significantly accelerate the development of new tools for chemical biology and diagnostics.

| Computational Method | Application to this compound | Outcome |

| Density Functional Theory (DFT) | Modeling electronic structure and reaction pathways. | Prediction of reactivity and selectivity, design of derivatives with tailored reactivity. |

| Molecular Dynamics (MD) Simulations | Simulating interactions with biomolecules. | In silico design of novel amine-reactive probes, optimization of bioconjugation strategies. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.